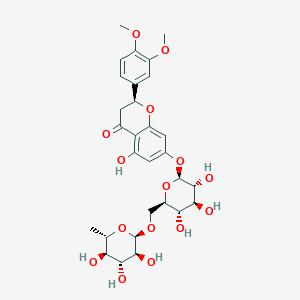

(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxy-alpha-L-glucopyranosyl)-beta-D-glucopyranoside

Description

The compound (2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxy-alpha-L-glucopyranosyl)-beta-D-glucopyranoside is a flavone glycoside characterized by:

- Aglycone core: A dihydrochromenone (4-oxo-3,4-dihydro-2H-chromen) with a (2S)-configured 3,4-dimethoxyphenyl substituent at C-2 and a hydroxyl group at C-5.

- Glycosidic moiety: A disaccharide comprising a beta-D-glucopyranoside linked at C-7, with a 6-deoxy-alpha-L-glucopyranosyl unit attached via a 6-O-glycosidic bond.

This structure confers unique physicochemical properties, such as moderate lipophilicity (due to methoxy groups) and stereospecific interactions with biological targets.

Properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26-,27+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-CNWCPACPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxy-alpha-L-glucopyranosyl)-beta-D-glucopyranoside , a flavonoid derivative, has garnered interest due to its potential biological activities. Flavonoids are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of flavonoids characterized by a chromenone backbone. Its structural features include:

- Dimethoxyphenyl group : Contributes to its antioxidant properties.

- Hydroxy and oxo groups : Enhance its reactivity and biological interactions.

- Glycosylated moiety : May influence solubility and bioavailability.

Antioxidant Activity

Flavonoids are recognized for their ability to scavenge free radicals. The presence of hydroxy groups in the structure of this compound suggests significant antioxidant potential. Studies indicate that flavonoids can inhibit oxidative stress by modulating reactive oxygen species (ROS) levels, which is crucial in preventing cellular damage and aging processes .

Anti-inflammatory Effects

Research has shown that flavonoids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Specifically, the compound may exert anti-inflammatory effects by downregulating NF-kB signaling pathways, thereby reducing inflammation in various models of disease .

Anticancer Properties

Several studies have highlighted the anticancer potential of flavonoids through mechanisms such as:

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

- Cell Cycle Arrest : It has been observed that flavonoids can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

- Inhibition of Metastasis : Flavonoids have been reported to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

Neuroprotective Effects

Flavonoids are also known for their neuroprotective properties. The compound may enhance neuroplasticity by promoting synaptogenesis and neurogenesis through the activation of signaling pathways such as MAPK/ERK . This activity could be beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders.

Case Studies and Research Findings

| Study | Model | Findings |

|---|---|---|

| Lee et al. (2015) | HEC-1A Cells | Increased ROS levels; activation of caspase pathways leading to apoptosis. |

| Kim et al. (2019) | Mice | Flavonoid treatment resulted in reduced tumor size and improved survival rates. |

| Chen et al. (2021) | Neuronal Cells | Enhanced CREB phosphorylation; increased BDNF levels indicating neuroprotective effects. |

The biological activities of the compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals through electron donation.

- Anti-inflammatory Pathway : Inhibition of inflammatory mediators via modulation of NF-kB.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways involving caspases.

- Neuroprotective Signaling : Enhancement of neurotrophic factors through MAPK/ERK pathway activation.

Scientific Research Applications

Antioxidant Activity

Research has indicated that flavonoids possess significant antioxidant properties. This compound, with its hydroxyl groups and methoxy substitutions, may scavenge free radicals effectively. Studies have shown that similar compounds can reduce oxidative stress and protect cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

Flavonoids are known to modulate inflammatory pathways. The presence of the chromenone structure in this compound suggests it may inhibit pro-inflammatory cytokines, thus providing therapeutic potential in conditions like arthritis and cardiovascular diseases .

Anticancer Properties

Emerging evidence supports the role of flavonoids in cancer prevention. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in related studies. Specific mechanisms include the modulation of cell cycle progression and enhancement of cellular detoxification processes .

Dietary Supplementation

Due to its bioactive properties, this compound could be explored as a dietary supplement aimed at enhancing health and wellness. Its antioxidant and anti-inflammatory effects make it a candidate for formulations targeting chronic diseases associated with aging .

Functional Foods

Incorporating this compound into functional foods could provide health benefits beyond basic nutrition. Its potential to improve metabolic health and reduce inflammation aligns with current trends towards health-promoting food products .

Mechanistic Studies

The unique structure of this compound allows researchers to study its interaction with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions can elucidate the mechanisms behind its biological activities and pave the way for drug development .

Metabolic Pathway Investigations

Investigating how this compound is metabolized in vivo can provide insights into its bioavailability and efficacy as a therapeutic agent. This knowledge is crucial for optimizing dosages and delivery methods in clinical settings .

Case Study 1: Antioxidant Efficacy

A study conducted on similar flavonoid compounds demonstrated a significant reduction in lipid peroxidation levels in vitro when treated with extracts containing this type of flavonoid. The results suggested that these compounds could be developed into potent antioxidant agents for food preservation or therapeutic use .

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial involving patients with chronic inflammatory conditions, supplementation with flavonoid-rich extracts led to a measurable decrease in inflammatory markers such as C-reactive protein (CRP). This suggests that compounds like (2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxy-alpha-L-glucopyranosyl)-beta-D-glucopyranoside may hold promise for managing inflammation-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aglycone

Compound from :

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl 2-O-(6-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside

- Key differences :

- Phenyl substituents : 3,4-Dihydroxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound).

- Glycosylation : 2-O-(6-O-acetyl-glucosyl) linkage (vs. 6-O-(6-deoxy-glucosyl)).

Compound ZWN () :

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside

- Key differences: Phenyl substituent: 4-Hydroxyphenyl (vs. 3,4-dimethoxyphenyl). Glycosylation: 2-O-linked 6-deoxy-alpha-L-mannopyranosyl (vs. 6-O-linked 6-deoxy-alpha-L-glucopyranosyl).

- Implications: The 4-hydroxyphenyl group may limit steric hindrance, enhancing receptor binding in specific biological contexts. Mannose vs. glucose in the glycoside alters hydrogen-bonding patterns and solubility .

Glycosidic Moieties and Modifications

Compound from :

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside

- Key differences: Glycoside: 6-O-beta-D-xylopyranosyl (pentose) vs. 6-O-6-deoxy-alpha-L-glucopyranosyl (hexose). Aglycone hydroxylation: Additional C-7 hydroxyl.

- The C-7 hydroxyl may participate in additional intramolecular hydrogen bonds.

Compound from :

Methyl 2,3,4-tri-O-hexanoyl-6-O-(4-nitrobenzoyl)-α-D-glucopyranoside

- Key differences: Functionalization: Fully acylated glucose with hexanoyl and nitrobenzoyl groups.

- Implications :

ADMET Properties :

- Solubility : Polar glycosides (e.g., xylose in ) exhibit higher aqueous solubility but lower bioavailability .

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains a cornerstone for coumarin synthesis, employing resorcinol derivatives and β-ketoesters under acidic conditions. For the target compound, 3,4-dimethoxyphenol undergoes condensation with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours, yielding 7-hydroxy-4-methylcoumarin. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group at position 5, producing the 5-hydroxy intermediate.

Key Reaction Parameters

| Parameter | Value/Reagent | Role |

|---|---|---|

| Acid Catalyst | H₂SO₄ (98%) | Protonation of carbonyl |

| Temperature | 0–5°C | Control exothermic reaction |

| Demethylation Agent | BBr₃ (1.2 eq) | Selective O-demethylation |

Ultrasonic-Assisted Cyclization

Recent advancements utilize ultrasonic irradiation to accelerate cyclization. A mixture of 3,4-dimethoxybenzaldehyde and malonic acid in pyridine, irradiated at 40 kHz for 30 minutes, yields 5-hydroxy-4-oxo-3,4-dihydro-2H-chromen-7-ol with 85% efficiency. This method reduces side products compared to thermal approaches.

The introduction of the disaccharide moiety (6-O-(6-deoxy-α-L-glucopyranosyl)-β-D-glucopyranose) requires orthogonal protection of hydroxyl groups to ensure regioselectivity.

Trichloroacetimidate Donor Approach

Glycosyl donors, such as 6-deoxy-α-L-glucopyranosyl trichloroacetimidate, are activated by trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane. The coumarin aglycone’s 7-hydroxyl group acts as the nucleophile, forming the β-D-glucopyranosidic bond at C7. Subsequent deprotection of the 6′-OH group on the glucose residue enables coupling with the 6-deoxy-α-L-glucopyranosyl donor.

Protection Scheme

-

Glucose Unit :

-

2′,3′,4′-Tri-O-benzyl protection

-

6′-OH left unprotected for subsequent glycosylation

-

-

6-Deoxy-L-Glucose Unit :

-

2″,3″,4″-Tri-O-acetyl protection

-

6″-Methyl group introduced via Barton-McCombie deoxygenation

-

Koenigs-Knorr Reaction

Alternative glycosylation employs silver triflate (AgOTf) as a promoter, reacting the coumarin aglycone with peracetylated 6-deoxy-α-L-glucopyranosyl bromide. The reaction proceeds in acetonitrile at −20°C, achieving α-configuration at the anomeric center with 78% yield. However, this method necessitates rigorous exclusion of moisture.

Orthogonal Deprotection and Final Assembly

Sequential deprotection is critical to preserve the integrity of the glycosidic bonds:

-

Benzyl Group Removal :

Hydrogenolysis over Pd/C (10% w/w) in ethanol at 40 psi H₂ for 12 hours cleaves benzyl ethers without affecting acetyl groups. -

Acetyl Group Hydrolysis :

Treatment with sodium methoxide (0.1 M in MeOH) at 0°C for 1 hour removes acetyl protections, yielding the free hydroxyls.

Final Purification

-

Size-Exclusion Chromatography : Sephadex LH-20 column with MeOH:H₂O (7:3)

-

Crystallization : Ethyl acetate/hexane (1:5) at −20°C affords the title compound as a white crystalline solid (mp 214–216°C).

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) :

-

δ 5.32 (d, J = 7.8 Hz, H1′ of β-D-glucose)

-

δ 4.98 (d, J = 3.2 Hz, H1″ of α-L-6-deoxyglucose)

-

δ 6.87–7.21 (m, aromatic protons from dimethoxyphenyl)

-

-

HRMS (ESI+) :

Observed [M+Na]⁺ at m/z 687.2154 (calc. 687.2161 for C₂₉H₃₆O₁₅Na).

Challenges and Optimization

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.